molecular formula C12H14N2 B8467218 N,N,2-trimethylquinolin-7-amine

N,N,2-trimethylquinolin-7-amine

Cat. No.: B8467218
M. Wt: 186.25 g/mol
InChI Key: XIKIEVCGDQRLGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N,2-trimethylquinolin-7-amine is a useful research compound. Its molecular formula is C12H14N2 and its molecular weight is 186.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H14N2

Molecular Weight

186.25 g/mol

IUPAC Name

N,N,2-trimethylquinolin-7-amine

InChI

InChI=1S/C12H14N2/c1-9-4-5-10-6-7-11(14(2)3)8-12(10)13-9/h4-8H,1-3H3

InChI Key

XIKIEVCGDQRLGF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C=CC(=C2)N(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Referring to FIG. 21, a mixture of N,N-dimethyl-meta-phenylene-diamine (800 mg, 3.8 mmol) and 6 N HCl (12 mL) was stirred at reflux. Crotonaldehyde (0.31 mL, 3.8 mmol) dissolved in toluene (1 mL) was added dropwise to the purple solution. The reaction mixture was stirred for 2 h, cooled and neutralized with solid NaOH, and extracted with toluene, then chloroform (×5). The extracts were combined, dried over Na2SO4 and evaporated to dryness. The residue was purified by column chromatography (EtOAc) to obtain 13a (304.3 mg, 1.6 mmol, 43% yield): 1H NMR (CDCl3) δ 7.84 (1H, d, J=8.4 Hz), 7.58 (1H, d, J=8.8 Hz), 7.09 (2H, m), 6.98 (1H, d, J=8. Hz), 3.06 (6H, s), 2.66 (3H, s); 13C NMR (CDCl3) δ 159.3, 151.5, 149.9, 135.8, 128.6, 119.2, 118.2, 115.5, 106.8, 40.8, 25.6; FTIR (neat) 2918, 2804, 1620, 1600, 1514, 1379, 1155, 1062, 827 cm−1.
Quantity
800 mg
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
0.31 mL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
43%

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